4-{2-[4-(Methylamino)phenyl]ethenyl}phenol
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Overview
Description
4-(4-(Methylamino)styryl)phenol is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a phenol group and a methylamino group attached to a styryl moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylamino)styryl)phenol can be achieved through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for 4-(4-(Methylamino)styryl)phenol are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylamino)styryl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are typical.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Scientific Research Applications
4-(4-(Methylamino)styryl)phenol is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Methylamino)styryl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methylamino group can act as a nucleophile, participating in substitution reactions and forming stable intermediates .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol: Shares the methylamino and phenol groups but lacks the styryl moiety.
4-Hydroxybenzaldehyde: Contains a phenol group but differs in the presence of an aldehyde group instead of a methylamino group.
Uniqueness
4-(4-(Methylamino)styryl)phenol is unique due to the combination of its phenol, methylamino, and styryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
866475-34-5 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[2-[4-(methylamino)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-16-14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h2-11,16-17H,1H3 |
InChI Key |
ZWIARAQZLULYPG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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